molecular formula C24H22F3N7O3S B10951385 methyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10951385
M. Wt: 545.5 g/mol
InChI Key: QOLHELYNCZZRES-UHFFFAOYSA-N
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Description

METHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of METHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of pyrazole and pyrimidine rings, followed by their coupling and subsequent functionalization. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole and pyrimidine rings. Some examples are:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinamine These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22F3N7O3S

Molecular Weight

545.5 g/mol

IUPAC Name

methyl 2-[[1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H22F3N7O3S/c1-33-12-13(11-28-33)16-10-18(24(25,26)27)30-23(29-16)34-9-8-15(32-34)20(35)31-21-19(22(36)37-2)14-6-4-3-5-7-17(14)38-21/h8-12H,3-7H2,1-2H3,(H,31,35)

InChI Key

QOLHELYNCZZRES-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC)C(F)(F)F

Origin of Product

United States

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